Polyoxyethylene(23)LauricAcid

Solubilization PAH Micellar hydration

Researchers requiring membrane protein solubilization without disrupting native complexes face limited options. Polyoxyethylene(23) Lauric Acid addresses this: • Activates ≤10% delipidated Ca2+-ATPase-ideal for co-IP and functional assays where subunit dissociation invalidates results • Achieves >90% GPCR solubilization at 0.1% (9× CMC), validated for cell-free expression systems • 23-unit OE chain enables predictable co-solubilization of multiple hydrophobic actives Supplied with reliable global logistics for procurement efficiency.

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 202408-13-7
Cat. No. B047565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyoxyethylene(23)LauricAcid
CAS202408-13-7
SynonymsBrij® L23 Aldehyde; 
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOCC=O
InChIInChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3
InChIKeyOBMJBXKQUMBZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyoxyethylene(23) Lauric Acid (Brij 35): Technical Baseline for Nonionic Surfactant Procurement


Polyoxyethylene(23) lauryl ether (CAS 9002-92-0, synonym Brij 35, C12E23) is a nonionic polyoxyethylene surfactant with molecular weight approximately 1199.55 g/mol and the formula C58H118O24 [1]. It is manufactured by ethoxylation of lauryl alcohol with approximately 23 oxyethylene units, yielding a waxy solid (melting point 41-45 °C) that is highly water-soluble [1]. The compound has a critical micelle concentration (CMC) of 0.09 mM (0.011% w/v) in pure water at 25 °C, with a cloud point exceeding 100 °C and is non-dialyzable due to its high micelle molecular weight of approximately 49,000 g/mol . As a member of the Brij series of polyoxyethylene alkyl ethers, Brij 35 is distinguished by its intermediate hydrophile-lipophile balance (HLB) relative to shorter-chain and longer-chain analogs, positioning it for specific applications where both aqueous solubility and controlled interaction with hydrophobic domains are required.

Why Polyoxyethylene(23) Lauric Acid Cannot Be Substituted with Other Brij Surfactants or Tween Detergents


The functional behavior of nonionic polyoxyethylene alkyl ethers is exquisitely sensitive to the number of oxyethylene (OE) units in the hydrophilic head group and the alkyl chain length. In the Brij series, varying the OE chain from 4 units (Brij 30) to 23 units (Brij 35) to 20 units with a stearyl tail (Brij 58) produces profound differences in micellar hydration, solubilization site competition, and protein binding affinity [1]. Unlike ionic detergents such as SDS, the nonionic character of Brij 35 confers compatibility with sensitive biological assays where charge interference is unacceptable. However, even within the nonionic class, substitution is not straightforward: Brij 35 exhibits reduced binding to delipidated membrane proteins compared with shorter-chain analogs like C12E8, a property that is advantageous when preservation of native protein-protein interactions is required but detrimental when maximal solubilization yield is the goal [2]. Generic substitution with other nonionic detergents without consideration of OE chain length effects on micellar hydration, CMC, and protein binding profiles will alter experimental outcomes and product performance in ways that are both predictable and quantifiable, as demonstrated in the evidence below.

Quantitative Differentiation Evidence for Polyoxyethylene(23) Lauric Acid Against In-Class Analogs


Polyoxyethylene(23) Lauric Acid Enables Non-Competitive Co-Solubilization of Hydrophobic PAHs via Hydrated Palisade Layer

Brij 35, with 23 oxyethylene units, forms micelles with a highly hydrated palisade layer compared with Brij 30 (4 OE units). This hydration difference fundamentally alters the solubilization mechanism for polycyclic aromatic hydrocarbons (PAHs): in Brij 35 micelles, both naphthalene and pyrene compete for the hydrophobic core, whereas in Brij 30, the less hydrated palisade layer permits naphthalene to reside in the palisade while pyrene occupies the core, eliminating competition [1]. The mechanistic consequence is that Brij 35 exhibits competitive co-solubilization behavior, whereas Brij 30 enables non-competitive, independent solubilization of the two PAHs [1].

Solubilization PAH Micellar hydration

Molar Solubilization Ratio of Polyoxyethylene(23) Lauric Acid for Lidocaine Exceeds Brij 30 but Trails DDAO

In a comparative study of lidocaine solubility enhancement at 25 °C, the molar solubilization ratio (Rm,s) and Gibbs free energy (ΔG°s) for nonionic surfactants followed the rank order DDAO > Brij 35 > Brij 30 [1]. Brij 35 (23 OE units) demonstrated higher solubilization capacity than Brij 30 (4 OE units), consistent with the OE chain length-dependent solubilization behavior observed in the Brij series [1].

Drug solubilization Lidocaine Molar solubilization ratio

Polyoxyethylene(23) Lauric Acid Preserves Protein-Protein Interactions During Membrane Solubilization at the Cost of Reduced Yield

In a comparative study of delipidated Ca2+-ATPase from sarcoplasmic reticulum, Brij 35 and Brij 58 activated no more than 10% of the original ATPase activity at their respective CMCs, whereas C12E8 and Triton X-100 activated at least 80% [1]. Binding studies revealed that Brij 35 exhibited a sixteenfold reduction in binding at the CMC compared with C12E8 [1]. Sedimentation experiments confirmed that Brij 35 was unable to solubilize the delipidated enzyme into monomers [1]. However, when applied to intact membrane vesicles, Brij 35 successfully solubilized active enzyme, albeit with lower efficiency than C12E8 and Triton X-100 [1]. The authors concluded that Brij 35 may be useful for solubilization of membrane proteins without disrupting protein/protein interactions, whereas Triton X-100 and C12E8 are more appropriate when bulk solubilization yield is the primary goal [1].

Membrane protein Ca2+-ATPase Protein-protein interaction

Brij 35-Modified Catalase Exhibits Enhanced Activity in Organic Solvent Compared with PEG-Modified Enzyme

Catalase covalently modified with bis(brij35) at less than 5% of surface amino groups was dissolved in 1,1,1-trichloroethylene and compared with PEG-modified catalase. The brij35-modified catalase displayed substantially greater catalytic activity than the PEG-modified enzyme in this organic solvent system [1]. The authors proposed that surface-bound brij35 facilitates enzyme dissolution through the formation of small enzyme aggregates enclosed within reverse micelles formed from both free and covalently bound brij35 [1].

Enzyme modification Catalase Organic solvent

Polyoxyethylene(23) Lauric Acid Achieves >90% Solubilization of Expressed Olfactory Receptors in Cell-Free System

In a cell-free expression system for G protein-coupled olfactory receptors, Brij-35 solubilized 63–95% of the expressed olfactory receptors, with most receptors achieving soluble fractions between 80–90% [1]. For the Y2R_GFP receptor specifically, Brij-35 achieved >90% solubilization at a final concentration of 0.1% (9× CMC) [2]. The performance of Brij-35 was comparable to that of designer peptide detergents, which solubilized 57–93% of expressed receptors [1]. This represents a class-level benchmark for detergent-assisted solubilization of GPCRs expressed in cell-free translation systems.

Olfactory receptor Cell-free expression GPCR

Recommended Application Scenarios for Polyoxyethylene(23) Lauric Acid Based on Quantitative Differentiation Evidence


Membrane Protein Solubilization Requiring Preservation of Multi-Protein Complex Integrity

Based on direct comparative evidence with Triton X-100 and C12E8, Brij 35 is the preferred selection when the experimental objective is to solubilize membrane proteins while preserving native protein-protein interactions [1]. In Ca2+-ATPase studies, Brij 35 activated no more than 10% of delipidated enzyme activity and exhibited sixteenfold lower binding than C12E8, properties that translate to reduced disruption of protein-protein contacts [1]. This makes Brij 35 particularly suitable for co-immunoprecipitation experiments where maintaining multi-protein complex architecture is essential, or for functional assays where detergent-induced subunit dissociation would invalidate results.

Cell-Free Expression and Functional Solubilization of GPCRs and Olfactory Receptors

Brij 35 achieves >90% solubilization of Y2R_GFP GPCR at 0.1% concentration (9× CMC) and 63–95% solubilization of expressed olfactory receptors in cell-free translation systems [2]. This performance is comparable to specialized designer peptide detergents [2], establishing Brij 35 as a cost-effective, commercially available alternative for researchers synthesizing membrane proteins in cell-free platforms. Procurement decisions for cell-free GPCR expression workflows should prioritize Brij 35 over other nonionic detergents not validated in this specific application context.

Enzyme Surface Modification for Enhanced Activity in Organic Solvent Biocatalysis

Covalent modification of catalase with bis(brij35) (<5% surface amino group modification) yields substantially greater catalytic activity in 1,1,1-trichloroethylene compared with PEG-modified catalase [3]. For industrial biocatalysis and pharmaceutical intermediate synthesis conducted in non-aqueous media, brij35-modified enzymes represent a demonstrably superior alternative to PEG modification strategies. This application scenario is directly supported by quantitative activity comparison data and should guide procurement when organic-phase enzymatic reactions are planned.

Formulation of Multi-Component Hydrophobic Active Systems Requiring Controlled Co-Solubilization

In formulations containing multiple hydrophobic actives (e.g., combination drug products, multi-dye analytical reagents), the OE chain length of the solubilizing surfactant directly determines whether co-solubilization is competitive or non-competitive [4]. Brij 35 (23 OE units) produces competitive solubilization behavior where actives vie for the micellar core, whereas Brij 30 (4 OE units) enables independent solubilization via a less hydrated palisade layer [4]. For formulators requiring predictable loading ratios of multiple hydrophobic components, selecting the appropriate OE chain length—23 units in Brij 35 versus 4 units in Brij 30—is a critical procurement specification that directly impacts product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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